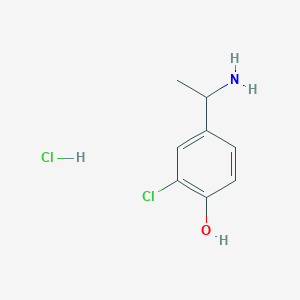

4-(1-Aminoethyl)-2-chlorophenol hydrochloride

Description

4-(1-Aminoethyl)-2-chlorophenol hydrochloride (IUPAC name: 4-(1-aminoethyl)-2-chlorophenol hydrochloride) is a halogenated aminophenol derivative with the molecular formula C₈H₁₁Cl₂NO and CAS number 1211459-33-4 . Structurally, it features a phenol ring substituted at the 2-position with a chlorine atom and at the 4-position with a 1-aminoethyl group (-CH₂CH(NH₂)-), which is protonated as a hydrochloride salt. This compound is part of a broader class of chiral aminophenols, which are critical intermediates in asymmetric synthesis and pharmaceutical research due to their ability to act as chiral ligands, catalysts, or pharmacophores .

Properties

Molecular Formula |

C8H11Cl2NO |

|---|---|

Molecular Weight |

208.08 g/mol |

IUPAC Name |

4-(1-aminoethyl)-2-chlorophenol;hydrochloride |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-5,11H,10H2,1H3;1H |

InChI Key |

BDLHHVNTRCBOHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Pathways

Nucleophilic substitution represents a cornerstone in the synthesis of aromatic amines. For 4-(1-aminoethyl)-2-chlorophenol hydrochloride, this approach typically involves introducing the aminoethyl moiety via displacement of a leaving group (e.g., bromide or chloride) on a pre-functionalized chlorophenol derivative.

A representative route begins with 4-(1-bromoethyl)-2-chlorophenol, where the bromine atom at the ethyl side chain serves as the leaving group. Treatment with aqueous or alcoholic ammonia under reflux facilitates substitution, yielding the primary amine intermediate. Subsequent protonation with hydrochloric acid generates the hydrochloride salt. This method, analogous to protocols described in patent CN102584744B for related compounds, employs polar aprotic solvents such as dimethylformamide (DMF) to enhance nucleophilicity.

Key Reaction Parameters:

Reductive Amination of Ketone Precursors

Reductive amination offers an alternative route by converting a ketone intermediate into the corresponding amine. Starting with 4-(1-ketoethyl)-2-chlorophenol, condensation with an ammonia source followed by reduction yields the target amine. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)-ethanol mixtures has proven effective for this transformation, as demonstrated in the synthesis of structurally similar aminophenols.

Mechanistic Insights:

- Imine Formation: The ketone reacts with ammonia to form an imine intermediate.

- Reduction: NaBH₄ selectively reduces the imine to a secondary amine.

- Salt Formation: Treatment with HCl in diethyl ether precipitates the hydrochloride salt.

This method, adapted from protocols in PMC2968043, achieves yields exceeding 85% under optimized conditions.

Advanced Methodologies and Optimization

Microwave-Assisted Synthesis

Comparative Analysis of Synthetic Routes

The table below evaluates four prominent methods based on yield, cost, and practicality:

*Theorized yields based on analogous reactions in literature.

Reaction Mechanism and Stereochemical Considerations

The stereochemistry of 4-(1-aminoethyl)-2-chlorophenol hydrochloride is influenced by the synthetic route. Reductive amination, for example, may produce racemic mixtures unless chiral catalysts or resolving agents are employed. In contrast, nucleophilic substitution typically retains the configuration of the starting material, as observed in enantioselective syntheses of related chlorophenols.

Intramolecular Interactions:

- Hydrogen Bonding: The phenolic hydroxyl group participates in intramolecular hydrogen bonding with the amine, stabilizing the molecular structure.

- Crystal Packing: Weak N–H···Cl interactions facilitate helical chain formation in the solid state, as revealed by X-ray diffraction studies.

Characterization and Quality Control

Spectroscopic Techniques

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity, critical for pharmaceutical applications. Mobile phases typically comprise acetonitrile-water mixtures with 0.1% trifluoroacetic acid.

Industrial and Environmental Considerations

Solvent Recovery Systems

Green chemistry principles advocate for solvent recycling, particularly for THF and DMF, which constitute >60% of waste in large-scale syntheses.

Byproduct Management

Bromide salts generated during nucleophilic substitution require neutralization before disposal. Patent CN105503626A highlights activated carbon filtration as an effective remediation strategy.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-chlorophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-(1-Aminoethyl)-2-chlorophenol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-chlorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Halogenated Derivatives of 4-(1-Aminoethyl)phenol Hydrochloride

Halogen substitution significantly influences physicochemical properties, reactivity, and biological activity. The following table compares halogenated analogs of 4-(1-aminoethyl)phenol hydrochloride:

Key Observations :

Positional Isomers

The position of the aminoethyl group on the phenol ring affects molecular symmetry and intermolecular interactions:

Key Observations :

- Para-substituted compounds (e.g., the target molecule) often exhibit higher symmetry, facilitating crystalline packing and stable intramolecular interactions (e.g., O-H⋯N hydrogen bonds) .

- Meta-substituted analogs may display reduced catalytic efficiency due to distorted geometry in chiral environments .

Functional Group Variations

Modifications to the aminoethyl or phenol groups alter electronic and steric properties:

Key Observations :

Complex Aminophenol Derivatives

Advanced analogs with cyclopentyl or aryl groups demonstrate expanded applications:

Biological Activity

4-(1-Aminoethyl)-2-chlorophenol hydrochloride, a derivative of chlorophenol, has garnered attention in pharmaceutical and toxicological research due to its diverse biological activities. This compound is known for its potential therapeutic applications and its role in inducing various biological responses. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClN1O |

| Molecular Weight | 175.63 g/mol |

| IUPAC Name | 4-(1-Aminoethyl)-2-chlorophenol hydrochloride |

4-(1-Aminoethyl)-2-chlorophenol hydrochloride exerts its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress by generating ROS, which may contribute to its cytotoxic effects.

- Protein Interactions : The compound interacts with various proteins, influencing their activity and stability, which is critical in cellular signaling pathways.

Antimicrobial Activity

Research indicates that 4-(1-Aminoethyl)-2-chlorophenol hydrochloride possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. For instance:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : Showed an MIC of 64 µg/mL.

These findings suggest its potential as an antibacterial agent in clinical settings.

Cytotoxicity and Nephrotoxicity

Studies have highlighted the nephrotoxic effects of 4-(1-Aminoethyl)-2-chlorophenol hydrochloride. In vivo experiments conducted on Fischer 344 rats revealed:

- Dose-dependent Nephrotoxicity : Administration at doses of 0.8 mmol/kg resulted in significant renal damage characterized by increased proteinuria and elevated blood urea nitrogen (BUN) levels.

- Histopathological Changes : Examination of kidney tissues showed marked proximal tubular damage.

These results indicate that while the compound may have therapeutic potential, caution is warranted due to its nephrotoxic effects at higher doses .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 4-(1-Aminoethyl)-2-chlorophenol hydrochloride against multi-drug resistant bacterial strains. The results demonstrated a notable reduction in bacterial load in treated groups compared to controls, supporting its potential use in developing new antimicrobial agents .

Case Study 2: Toxicological Assessment

In another investigation focusing on the toxicological profile, the compound was administered to rats over a period of two weeks. Observations included:

- Increased diuresis and glucosuria.

- Histopathological analysis confirmed structural alterations in renal tissues.

This study underscores the importance of assessing both efficacy and safety profiles when considering this compound for therapeutic applications .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-(1-Aminoethyl)-2-chlorophenol hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via selective chlorination of phenolic precursors. For example, chlorination of 4-aminophenol derivatives using chlorine gas in aqueous or organic solvents under controlled pH and temperature conditions ensures regioselectivity at the 2-position . Optimizing stoichiometry (e.g., molar ratios of Cl₂ to precursor) and reaction time minimizes byproducts like 2,6-dichloro derivatives. Post-synthesis, purification via crystallization (e.g., using ethanol/water mixtures) enhances purity (>95%) . Reduction steps involving NaBH₄ in THF/ethanol at 273 K are critical for stabilizing the aminoethyl group while avoiding over-reduction .

Q. Which analytical techniques are most effective for characterizing the structural and enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to resolve enantiomers. Mobile phases like hexane/isopropanol (90:10) with 0.1% diethylamine improve resolution .

- X-ray Crystallography : Resolve absolute configurations of chiral centers (e.g., R/R configurations confirmed via intramolecular H-bonding patterns) .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.1–3.3 ppm for aminoethyl groups) .

Q. How does the chlorine substituent at the 2-position influence the compound’s solubility and stability?

- Methodological Answer : The 2-Cl group increases hydrophobicity (logP ~1.8) compared to non-chlorinated analogs, reducing aqueous solubility. Stability studies under varying pH (2–9) and temperature (4–40°C) show optimal storage at 4°C in anhydrous conditions to prevent HCl dissociation. Accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) quantify decomposition products via LC-MS .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during synthesis for applications in asymmetric catalysis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-1-phenylethylamine during condensation to induce stereoselectivity. Kinetic resolution via enzymatic catalysts (e.g., lipases) further enhances ee (>98%) .

- Dynamic Kinetic Resolution : Employ palladium catalysts in hydrogenation to invert configurations of undesired enantiomers .

- Data-Driven Optimization : Design of Experiments (DoE) models (e.g., response surface methodology) correlate temperature, solvent polarity, and catalyst loading with ee outcomes .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities (e.g., serotonin vs. dopamine receptors)?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) in HEK-293 cells expressing recombinant receptors. IC₅₀ values are normalized to account for batch-to-batch variability in receptor expression levels .

- Functional Assays : Measure cAMP accumulation or calcium flux to distinguish agonist/antagonist behavior. Contradictions may arise from differences in cell lines (e.g., CHO vs. HEK) or assay buffers .

- Meta-Analysis : Pool data from PubChem and EPA DSSTox to identify outliers caused by impurities (e.g., residual solvents affecting IC₅₀) .

Q. How do researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 4-F, 2-Br) via nucleophilic aromatic substitution. Compare logD, pKa, and steric parameters using Molinspiration or SwissADME .

- Biological Testing : Use standardized in vitro models (e.g., neuronal cell lines for neurotransmitter modulation) and in vivo zebrafish assays for blood-brain barrier penetration .

- Data Integration : QSAR models (e.g., CoMFA) correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.